molecular formula C19H15F3N6O2S2 B10890601 N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10890601
M. Wt: 480.5 g/mol
InChI Key: UEMFAXINNKYGQO-UHFFFAOYSA-N
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Description

N~3~-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole, pyrimidine, thienyl, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then assembled through a series of coupling reactions.

  • Preparation of 4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL SULFANYL Intermediate

      Starting Materials: 1-methyl-1H-pyrazole, 2-chloro-4,6-bis(trifluoromethyl)pyrimidine, thiol reagent.

      Reaction Conditions: The pyrazole derivative is reacted with the pyrimidine compound in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to form the sulfanyl intermediate.

  • Formation of the Isoxazole Ring

      Starting Materials: 2-thiophenecarboxylic acid, hydroxylamine hydrochloride.

      Reaction Conditions: The carboxylic acid is converted to the corresponding hydroxamic acid, which undergoes cyclization to form the isoxazole ring under acidic conditions.

  • Coupling of Intermediates

      Starting Materials: The sulfanyl intermediate and the isoxazole derivative.

      Reaction Conditions: These intermediates are coupled using a suitable coupling reagent (e.g., EDCI, HOBt) in an organic solvent (e.g., dichloromethane) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the electrophilic centers in the pyrimidine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl ring.

    N~3~-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-PHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

The uniqueness of N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15F3N6O2S2

Molecular Weight

480.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15F3N6O2S2/c1-28-10-11(9-24-28)12-8-16(19(20,21)22)26-18(25-12)32-6-4-23-17(29)13-7-14(30-27-13)15-3-2-5-31-15/h2-3,5,7-10H,4,6H2,1H3,(H,23,29)

InChI Key

UEMFAXINNKYGQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)SCCNC(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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